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CheF protein

Cat. No.: B1168933
CAS No.: 123009-46-1
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Description

Contextualization within Bacterial and Archaeal Chemotaxis Systems

Chemotaxis pathways in both bacteria and archaea rely on a complex network of proteins that transmit signals from environmental receptors to the motility machinery. While the general scheme involves methyl-accepting chemotaxis proteins (MCPs), the histidine kinase CheA, the adaptor protein CheW, and the response regulator CheY, significant structural differences exist between the bacterial flagellum and the archaeal archaellum, despite both functioning as rotary motors pnas.orgasm.orgportlandpress.comresearchgate.net.

In bacteria, the phosphorylated form of the response regulator CheY (CheY-P) directly interacts with components of the flagellar switch complex (e.g., FliM and FliN) to induce changes in rotational direction, thereby modulating swimming behavior pnas.orgasm.org. However, these direct bacterial CheY interaction partners are absent in archaea pnas.org. This is where CheF plays its unique and essential role in archaeal chemotaxis. CheF acts as an archaea-specific adaptor protein, mediating the crucial interaction between CheY-P and the archaeal motility machinery, specifically the archaellum motor pnas.orgasm.orgportlandpress.comresearchgate.netebi.ac.uk. It forms a molecular bridge, ensuring that the chemotaxis signal, relayed by CheY-P, is effectively transmitted to control archaellar rotation pnas.orgresearchgate.net.

The core components of the prokaryotic chemosensory pathway and their general roles are summarized in the table below:

ProteinGeneral Function in ChemotaxisSpecific Interaction (where CheF is involved)
MCPs (Methyl-accepting Chemotaxis Proteins)Environmental signal reception and signal transduction to CheAInteract with CheA and CheW asm.orgnih.gov
CheAHistidine kinase; phosphorylates CheY and CheBAutophosphorylates, then phosphorylates CheY and CheB asm.orgresearchgate.net
CheWAdaptor protein; couples CheA to MCPsStabilizes interaction between MCPs and CheA asm.orgembl-heidelberg.de
CheYResponse regulator; diffuses to motor upon phosphorylationIn archaea, CheY-P binds CheF to connect to the archaellum motor pnas.orgasm.orgportlandpress.comresearchgate.net
CheBMethylesterase; involved in adaptationPhosphorylated by CheA researchgate.net
CheRMethyltransferase; involved in adaptationMethylates chemoreceptors researchgate.net
CheFAdaptor protein (archaea-specific)Binds CheY-P and mediates interaction with archaellum motor components (e.g., FlaC, FlaD, FlaE) pnas.orgasm.orgportlandpress.comresearchgate.netebi.ac.uk

Historical Trajectory of CheF Protein Discovery and Initial Characterization

The cheF gene was initially identified and characterized in the bacterium Bacillus subtilis. In 1989, the cheF gene from B. subtilis was successfully cloned, expressed, and sequenced, marking its formal discovery as an essential gene for chemotaxis in this organism dntb.gov.ua. Initial studies indicated that this gene encoded a membrane-associated polypeptide with an approximate molecular weight of 20 kilodaltons, later corrected to 18 kilodaltons dntb.gov.ua. Furthermore, it was noted that B. subtilis CheF exhibited homology to FliJ, a protein known to be involved in the formation of basal bodies in other bacteria like Escherichia coli and Salmonella typhimurium dntb.gov.ua. This early bacterial research suggested a role for CheF in motor assembly or function, as mutants exhibited impaired methanol (B129727) production and chemotaxis, implying an effect on motor morphology and operation dntb.gov.ua.

Subsequent research expanded the understanding of CheF, particularly in archaea. In Halobacterium salinarum, CheF proteins were found to interact with other chemotaxis proteins, specifically CheY, CheD, and CheC2, in addition to archaellum-accessory proteins such as FlaCE and FlaD ebi.ac.uk. These interactions were deemed essential for any tactic response in H. salinarum, suggesting that CheF acts at the crucial interface between the bacterial-like chemotaxis signal transduction system and the archaeal motility apparatus ebi.ac.uk. This early characterization in archaea began to delineate the distinct and vital adaptor function of CheF in these organisms.

Contemporary Research Paradigms and Persistent Enigmas Surrounding this compound Functionality

Contemporary research predominantly frames CheF as a specialized adaptor protein, indispensable for archaeal chemotaxis. Its primary function is now well-established as forming a direct link between the phosphorylated CheY response regulator and the archaellum motor, a role critical for enabling directional movement in archaea pnas.orgasm.orgportlandpress.comresearchgate.netebi.ac.uk. Studies, particularly in Haloferax volcanii, have demonstrated that CheF is required for CheY-P to bind to the archaellum motor, and its absence impairs directional movement asm.orgresearchgate.net.

Despite significant progress, certain enigmas persist regarding the precise functionality of CheF. A key area of ongoing investigation revolves around the exact composition and structural organization of the archaeal "switch complex" at the base of the archaellum motor, and how CheF mediates CheY-P binding to it asm.orgportlandpress.com. While proteins like FlaC, FlaD, and FlaE have been suggested as components of this archaeal switch complex, their precise positions and how CheF interacts with them to induce rotational switching remain to be fully elucidated asm.org. Understanding these detailed molecular interactions is crucial for a complete picture of archaeal chemotaxis.

Furthermore, the comparative role of CheF between bacteria and archaea presents an interesting, albeit largely resolved, enigma. While CheF in archaea is clearly an adaptor protein for archaellar motility, its suggested functions in bacteria (e.g., in Bacillus subtilis being homologous to FliJ and potentially involved in methylesterase activity dntb.gov.uaontosight.ai) highlight evolutionary divergence. The precise functional convergence or divergence across diverse prokaryotic lineages, and the detailed molecular mechanisms underlying these varied roles, continue to be subjects of detailed structural and biochemical studies.

Compound Names and PubChem CIDs

Properties

CAS No.

123009-46-1

Molecular Formula

C10H16O4

Synonyms

CheF protein

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Chef Protein

cheF Gene Locus and Transcriptional Units

In Bacillus subtilis, the cheF gene is not an isolated entity but is situated within a large and complex genetic locus known as the fla/che operon. nih.govuni-goettingen.denih.gov This extensive operon spans approximately 26 kilobases of the bacterial chromosome and contains over 30 genes that are essential for both flagellar biosynthesis and chemotaxis. nih.gov The genes within this operon are transcribed together as a single polycistronic mRNA molecule, meaning that the expression of cheF is co-regulated with a suite of other genes involved in motility. nih.gov

The precise location of cheF is embedded within this operon, surrounded by other che (chemotaxis) and fli/flg (flagellar) genes. This genomic arrangement ensures the coordinated production of the various protein components required for the construction and operation of the flagellar motor and the associated sensory apparatus.

While the primary transcriptional unit is the entire fla/che operon, there is evidence for internal promoters within this large transcript that may allow for differential expression of certain genes under specific conditions. However, the major transcript includes cheF along with its neighboring genes. uni-goettingen.denih.gov

Operonic Context and Regulatory Elements Influencing cheF Gene Expression

The expression of the fla/che operon, and consequently the CheF protein, is governed by a sophisticated interplay of regulatory elements located upstream of the operon's first gene, flgB. nih.govasm.org Two primary promoters have been identified that drive the transcription of this operon:

PA Promoter: This is a vegetative promoter that is recognized by the primary sigma factor, σA, of the RNA polymerase. nih.govasm.org The σA-dependent promoter initiates a basal level of transcription during vegetative growth.

PD-3 Promoter: Located upstream of the PA promoter, this promoter is dependent on the alternative sigma factor, σD, which is the flagellum-specific sigma factor in B. subtilis. nih.govnih.gov The activity of the PD-3 promoter leads to a significant amplification of fla/che operon expression. nih.gov

In addition to these promoters, an UP element, which is a DNA sequence upstream of a promoter that enhances transcription by providing an additional binding site for the RNA polymerase, is also required for the full activity of the fla/che operon promoter. researchgate.net The intricate arrangement of these regulatory elements allows for precise control over the timing and level of cheF gene expression.

Transcriptional Control Mechanisms Governing this compound Abundance

The abundance of this compound is tightly controlled by a network of transcription factors that act on the promoters of the fla/che operon. These regulatory proteins respond to various cellular signals, ensuring that flagellar and chemotaxis components are synthesized in a coordinated manner.

Key Transcriptional Regulators:

DegU: This response regulator can act as both an activator and a repressor of the fla/che operon. In its unphosphorylated state, DegU activates transcription. However, when phosphorylated (DegU-P), it represses the operon. uni-goettingen.de

SwrA: This protein works in conjunction with DegU-P to activate the transcription of the fla/che operon, thereby promoting motility. uni-goettingen.de

Spo0A: As the master regulator of sporulation, Spo0A represses the fla/che operon under conditions that trigger the formation of spores, thus linking motility to the cell's developmental state. uni-goettingen.de

CodY: This global regulator represses the fla/che operon in response to nutrient availability, ensuring that energy is not expended on motility when resources are plentiful. uni-goettingen.de

σD (Sigma D): As the flagellar-specific sigma factor, σD plays a central role in a positive feedback loop. The sigD gene itself is located within the fla/che operon. nih.govnih.gov Once a basal level of σD is produced from the initial σA-dependent transcription, it can then direct RNA polymerase to the σD-dependent PD-3 promoter, leading to a significant increase in the transcription of the entire operon, including sigD itself. nih.gov

FlgM: This anti-sigma factor negatively regulates σD activity. FlgM binds to σD and prevents it from associating with RNA polymerase. Upon completion of the hook-basal body of the flagellum, FlgM is secreted from the cell, releasing σD to activate the transcription of late flagellar genes. nih.gov

Hfq: This RNA chaperone protein positively regulates the expression of the fla/che operon, thereby promoting chemotaxis and motility. ias.ac.in

Regulatory Factor Role in fla/che Operon Expression
σA Drives basal transcription from the PA promoter.
σD Activates high-level transcription from the PD-3 promoter.
DegU Activates in its unphosphorylated state.
DegU-P Represses transcription.
SwrA Activates in a complex with DegU-P.
Spo0A Represses during sporulation.
CodY Represses in the presence of sufficient nutrients.
FlgM Inhibits σD activity.
Hfq Positively regulates expression.

mRNA Stability and Translational Efficiency of this compound Transcripts

The final concentration of the this compound is also influenced by post-transcriptional regulatory mechanisms, including mRNA stability and translational efficiency. While specific data for the cheF transcript is limited, general principles of mRNA turnover and translation in Bacillus subtilis provide a framework for understanding these processes.

mRNA Stability:

In B. subtilis, the half-lives of mRNAs can vary significantly, with a majority having a half-life of less than 7 minutes. nih.gov However, some transcripts are exceptionally stable. nih.gov The stability of an mRNA is determined by factors such as its secondary structure and its susceptibility to degradation by ribonucleases. The polycistronic nature of the fla/che transcript may influence its stability, as processing events within the long mRNA could generate smaller, differentially stable segments. The degradation of mRNAs in B. subtilis is primarily carried out by a combination of endo- and exoribonucleases, with PNPase playing a major role in the 3'-to-5' degradation of mRNA decay intermediates. asm.org

Translational Efficiency:

Molecular Architecture and Conformational Dynamics of Chef Protein

Primary Sequence Analysis and Identification of Conserved Motifs within CheF Protein

The this compound family was identified through bioinformatics analysis as being essential for chemo- and phototaxis in archaea. nih.gov This family of proteins was previously designated as DUF439 (Domain of Unknown Function 439) before their role in chemotaxis was established. nih.gov

Domain Organization and Predicted Functional Regions of this compound (e.g., Pleckstrin Homology (PH)-like domains, C-terminal tail domain)

The this compound exhibits a distinct domain architecture, which is crucial for its function as a molecular bridge in the chemotaxis pathway. The protein is organized into two main functional regions: two N-terminal Pleckstrin Homology (PH)-like domains and a C-terminal tail domain (CTD).

The domain architecture of CheF can be summarized as follows:

DomainDescription
PH Domain 1 An N-terminal domain with a fold similar to Pleckstrin Homology domains.
PH Domain 2 A second N-terminal domain, also exhibiting a PH-like fold.
C-terminal Domain (CTD) The C-terminal region responsible for dimerization and interaction with CheY.

These PH-like domains are predicted to be involved in protein-protein or protein-lipid interactions, a common function of PH domains in various signaling pathways. The C-terminal tail is critical for the oligomerization of CheF and for creating the binding interface for the response regulator CheY.

Oligomeric States and Dimerization Interface of this compound

Biochemical and structural studies have demonstrated that the this compound exists as a homodimer. researchgate.net Mass photometry analysis of Pyrococcus horikoshii CheF (PhCheF) revealed a single species with a molecular weight corresponding to that of a dimer. researchgate.net

The dimerization of CheF is mediated by its C-terminal domains (CTDs). researchgate.net The two monomers in the dimer are twisted relative to each other, a conformation facilitated by the interaction of their CTDs. researchgate.net This twisted arrangement results in the two pairs of PH domains being rotated by approximately 90 degrees with respect to each other. researchgate.net The interaction interface for CheY is formed by elements from both monomers of the CheF dimer, highlighting the functional importance of this oligomeric state. researchgate.net

Structural Determination of this compound (e.g., X-ray Crystallography)

The three-dimensional structure of the this compound has been elucidated through X-ray crystallography, providing detailed insights into its molecular architecture. nih.govresearchgate.net This technique has been instrumental in understanding both the unbound (apo) form of CheF and its complex with the response regulator CheY.

Apo-Structure of this compound

The crystal structure of the apo-form of CheF from Pyrococcus horikoshii (PhCheF) reveals a twisted homodimer. researchgate.net Each monomer consists of two N-terminal PH-like domains and a C-terminal domain. researchgate.net The dimerization is driven by the interaction of the C-terminal domains, which results in a unique twisted architecture. researchgate.net This inherent twist orients the PH domains of the two monomers at a 90-degree angle to one another. researchgate.net The structure also reveals a region of flexibility within helix α4 of each monomer. researchgate.net

Complex Structures of this compound with Cognate Binding Partners (e.g., CheY)

To understand the mechanism of signal transduction, the structure of CheF in complex with its binding partner, CheY, has also been investigated. The crystal structure of a fusion construct of Methanococcus maripaludis CheY (MmCheY) and the C-terminal domain of MmCheF provides a detailed view of their interaction. researchgate.net

The interaction interface on CheF is complex and involves residues from both monomers of the CheF dimer. researchgate.net Specifically, helices α5 and α6 from one CheF monomer and helix α8 from the other monomer contribute to the binding of CheY. researchgate.net This composite binding site underscores the necessity of the dimeric state of CheF for its function. The structure of CheY bound to CheF reveals significant conformational differences when compared to the non-phosphorylated, unbound form of CheY. researchgate.net

Interacting Helices from CheFMonomer Contribution
α5Monomer 1
α6Monomer 1
α8Monomer 2

Conformational Changes within this compound upon Ligand Binding

The binding of phosphorylated CheY (CheY-P) to the CheF dimer induces significant conformational changes within the this compound. researchgate.net These allosteric changes are crucial for transmitting the chemotactic signal to the archaeal flagellar motor.

Superposition of the apo-CheF structure with the structure of CheF bound to activated CheY-P reveals a notable conformational change in helix α8. researchgate.net This initial change is followed by a subsequent movement of helix α4, which is mediated by a series of polar and hydrophobic interactions. researchgate.net This induced movement within the CheF dimer is thought to be transmitted to the ArlCDE complex, which is a part of the archaeal flagellar motor, ultimately leading to a switch in the direction of rotation. researchgate.net

Biochemical Mechanisms of Chef Protein Action

CheY-P Recognition and Binding by CheF Protein

The interaction between CheF and the phosphorylated form of CheY (CheY-P) is a critical step in the signal transduction cascade that ultimately controls the direction of flagellar or archaellar rotation. This recognition and binding are highly specific and dependent on the phosphorylation status of CheY.

Specificity of CheY-P Interaction with this compound

The binding of CheY-P to CheF is a highly specific molecular event. In archaea, CheF acts as an adaptor protein, forming a bridge between the chemotaxis signaling system and the archaellar motor. rug.nl This interaction is predicated on the conformational changes induced in CheY upon its phosphorylation. The activated, phosphorylated form of CheY (CheY-P) is specifically recognized by CheF, leading to the formation of a CheF/CheY-P complex. This complex is then capable of interacting with the archaellum motor components to modulate its rotational direction.

Role of CheY Phosphorylation State in this compound Affinity

The phosphorylation of CheY is the determining factor for its affinity to CheF. Unphosphorylated CheY does not significantly interact with CheF. However, upon phosphorylation by the histidine kinase CheA, CheY undergoes a conformational change that exposes a binding site for CheF. This phosphorylation-dependent switch ensures that CheF only interacts with CheY when the cell has received a chemotactic signal that needs to be transmitted to the motor apparatus. This mechanism is a conserved feature in the signal transduction pathway involving these proteins. nih.gov

Functional Consequences of this compound-CheY-P Interaction

The binding of CheY-P to CheF initiates a series of conformational changes within the this compound itself. Superposition of the structures of CheF alone and in complex with activated CheY-P reveals significant movements of specific alpha-helices within the this compound. nih.gov These conformational changes are crucial for the downstream signaling events. It is proposed that the twisted architecture of CheF, combined with the conformational shifts induced by CheY-P binding, transmits the signal to the motor complex (such as the ArlCDE complex in some archaea), leading to slight architectural changes in the motor's C-ring. nih.gov This ultimately results in a switch in the rotational direction of the flagellum or archaellum, causing the bacterium or archaeon to alter its swimming pattern in response to environmental stimuli.

Potential Role of this compound in Chemoreceptor Methylation and Demethylation (e.g., in Bacillus subtilis)

In the bacterium Bacillus subtilis, the protein designated as CheF is a homolog of the flagellar protein FliJ found in Salmonella typhimurium. Its primary role appears to be associated with the flagellar motor. However, mutations in the cheF gene lead to abnormal methanol (B129727) release, which is a byproduct of the demethylation of methyl-accepting chemotaxis proteins (MCPs). This suggests an indirect link between CheF's function at the motor and the chemotactic adaptation system.

Allosteric Regulation and Post-Translational Modifications of this compound (excluding those leading to degradation or simple identification)

Currently, there is limited specific information available in the scientific literature regarding the allosteric regulation or specific post-translational modifications of the this compound itself, beyond its fundamental interaction with CheY-P. The primary regulatory mechanism identified for CheF activity is its direct binding to phosphorylated CheY, which induces a functional conformational change. While allosteric regulation and post-translational modifications are common mechanisms for controlling protein function in signaling pathways, specific instances of these regulatory mechanisms for CheF have not been extensively characterized.

Interactive Data Table: Key Proteins in Bacillus subtilis Chemotaxis

Protein Function Role in Methylation/Demethylation
CheF Homolog of flagellar protein FliJ; involved in motor function. Indirect; mutations affect methanol release, a byproduct of demethylation.
CheY Response regulator; phosphorylation state dictates motor rotation. Not directly involved.
CheA Histidine kinase; phosphorylates CheY. Not directly involved.
CheR Methyltransferase; adds methyl groups to MCPs. Directly involved in methylation.
CheB Methylesterase; removes methyl groups from MCPs. Directly involved in demethylation.
CheC Unique to B. subtilis; regulates CheR activity. Regulates methylation.
CheD Unique to B. subtilis; required for methylation of some MCPs by CheR. Facilitates methylation.

| MCPs | Methyl-accepting chemotaxis proteins; transmembrane receptors. | Substrates for methylation and demethylation. |

Chef Protein S Integration into Chemotaxis Signal Transduction Pathways

Role of CheF Protein in Archaeal Chemotaxis

In archaea, the chemotaxis system shares similarities with the bacterial paradigm, involving conserved Che proteins that process external stimuli. nih.gov However, the archaeal motility structure, the archaellum, is fundamentally different from the bacterial flagellum. pnas.org The this compound is a unique, archaea-specific component that bridges the gap between the conserved bacterial-like signaling cascade and the distinct archaeal motor. nih.govnih.govnih.gov

The central role of CheF in archaeal chemotaxis is to function as an adaptor protein. nih.govnih.gov Following the reception of a chemical signal by chemosensory receptors, a signaling cascade results in the phosphorylation of the response regulator protein, CheY. nih.govresearchgate.net This phosphorylated CheY (CheY-P) does not interact directly with the archaellum motor. Instead, it binds to CheF. pnas.orgnih.govnih.gov

The this compound, in turn, interacts with the archaellum's switch complex, which is composed of the proteins ArlC, ArlD, and ArlE (ArlCDE). nih.govnih.govnih.govrug.nl CheF resides at the cytoplasmic face of this C-ring-like structure formed by the ArlCDE proteins. nih.govnih.govrug.nl The binding of CheF to the motor is dependent on the presence of the ArlCDE complex. nih.gov This establishes CheF as the essential intermediary that connects the chemotaxis signal (in the form of CheY-P) to the motor apparatus, thereby linking the sensory system to the motility output. nih.govresearchgate.netx-mol.netnih.govrug.nl

ComponentFunction in Archaeal Chemotaxis
CheY-P The phosphorylated response regulator; carries the signal from the sensory proteins.
CheF Adaptor protein that binds to CheY-P.
ArlCDE Forms the switch complex of the archaellum motor.
Interaction CheY-P binds to CheF, and the CheY-P/CheF complex then docks onto the ArlCDE switch complex to initiate a response. nih.govnih.gov

The binding of CheY-P to CheF is the trigger for switching the rotational direction of the archaellum. nih.gov Structural analyses have revealed that CheF exists as an elongated, twisted homodimer. nih.govresearchgate.net The phosphorylated CheY protein binds specifically to the C-terminal tail domain of each monomer in the CheF dimer. nih.govresearchgate.net

This binding event induces slight but significant conformational changes within the this compound. nih.govnih.govresearchgate.net It is proposed that these initial changes in the C-terminal domain are transmitted through the protein's structure to its N-terminal domains. researchgate.net The repositioning of these N-terminal domains is thought to induce a larger conformational change in the associated ArlCDE switch complex. researchgate.net This alteration of the switch complex subsequently results in a change in the rotational direction of the archaellum, allowing the archaeon to alter its swimming pattern in response to environmental stimuli. nih.govresearchgate.net

The activity of CheF is directly modulated by the concentration of phosphorylated CheY, which is controlled by upstream signaling components that are largely conserved between bacteria and archaea. nih.govnih.gov The process begins with transmembrane chemosensory receptors, known as Halobacterial transducer proteins (Htrs) in some species. nih.gov

Signal Reception: External stimuli bind to the Htr proteins. nih.gov

Signal Transduction: This binding event, mediated by the coupling protein CheW, regulates the autophosphorylation of the histidine kinase, CheA. nih.govresearchgate.net

Phosphorylation of CheY: CheA, once autophosphorylated, transfers the phosphoryl group to the response regulator CheY. nih.govnih.gov

CheF Activation: The resulting CheY-P is the direct upstream activator that binds to CheF, initiating the motor response. pnas.org

Therefore, the entire CheA/CheW/CheY signaling cascade constitutes the upstream pathway that ultimately modulates the adaptor activity of the this compound. nih.gov

ProteinRole in Upstream Signaling
Htr Chemosensory receptors that detect environmental stimuli.
CheW Adaptor protein that couples Htr receptors to the CheA kinase. nih.gov
CheA Histidine kinase that autophosphorylates in response to receptor signals. nih.gov
CheY Response regulator that receives a phosphoryl group from CheA-P. nih.gov

Role of this compound in Bacterial Chemotaxis

While CheF is a unique and essential adaptor in archaea, a protein with the same name exists in some bacteria, such as Bacillus subtilis, where it performs a different, albeit related, function. The bacterial chemotaxis system is more complex in B. subtilis than in the model organism Escherichia coli, featuring additional proteins like CheC and CheD. nih.govnemenmanlab.org

The this compound in Bacillus subtilis is homologous to the FliJ protein found in Salmonella typhimurium and Escherichia coli. nih.govasm.orgnih.gov FliJ is a component of the flagellar type III secretion system (fT3SS) and is essential for the proper assembly of the flagellum's basal body. nih.govbiorxiv.org FliJ functions as part of an ATPase complex with FliH and FliI, which is involved in the export of flagellar proteins. proteopedia.org This homology suggests that the so-called this compound in B. subtilis is fundamentally a flagellar protein involved in the construction and function of the motor, rather than a direct signaling adaptor in the same way as archaeal CheF. asm.orgnih.gov

Although bacterial CheF is primarily a structural/assembly protein due to its homology with FliJ, it has a clear impact on chemotactic signaling events. asm.org Specifically, mutants of B. subtilis lacking a functional cheF gene exhibit abnormal methanol (B129727) release upon chemotactic stimulation. nih.govasm.org

Downstream Signaling Cascade Involvement

The this compound plays a crucial role as an adaptor protein in the archaeal chemotaxis signal transduction pathway, bridging the gap between the conserved Che signaling cascade and the unique archaeal motility apparatus, the archaellum. Following the reception of an environmental stimulus by the methyl-accepting chemotaxis proteins (MCPs), a signal is transmitted that leads to the autophosphorylation of the histidine kinase CheA. The phosphoryl group is then transferred to the response regulator CheY. It is at this juncture that CheF exerts its function.

Phosphorylated CheY (CheY-P) is the activated form of the response regulator that interacts directly with the this compound. This interaction is a critical downstream event in the signaling cascade. The binding of CheY-P to CheF is phosphorylation-dependent, indicating that CheF specifically recognizes the activated state of CheY to initiate a response. This interaction is essential for controlling the rotational direction of the archaellum, thereby enabling the archaeon to alter its swimming behavior in response to environmental cues. esrf.frmpg.denih.gov

While the core chemotaxis signaling pathway involving CheA and CheY is conserved between bacteria and archaea, the downstream components that interact with CheY-P differ significantly. In bacteria, CheY-P directly interacts with the flagellar motor switch complex protein FliM to induce a change in the direction of flagellar rotation. However, archaea lack a FliM homolog. Instead, they utilize the this compound to perform this crucial signal transduction step. nih.gov

Protein-protein interaction studies in the model archaeon Halobacterium salinarum have further elucidated the downstream signaling network involving CheF. In this organism, two CheF homologs, CheF1 and CheF2, have been identified. CheF1 has been shown to interact not only with CheY but also with CheD and CheC2, suggesting a more complex regulatory network. nih.govnih.gov These interactions indicate that CheF is a central hub in the downstream signaling pathway, integrating signals from the core chemotaxis machinery and relaying them to the archaellar motor.

It is important to note that while in some bacteria, such as Bacillus subtilis, mutations in a protein also designated as CheF (a homolog of the flagellar protein FliJ) have been associated with abnormal methanol release, there is currently no scientific evidence to suggest that methanol release is a downstream signaling event involving the archaeal this compound. The archaeal CheF has a distinct evolutionary origin and function from its bacterial namesake.

The interaction between CheY-P and CheF is thought to induce a conformational change in CheF, which then transmits the signal to the archaellar motor switch complex, composed of proteins such as FlaCE and FlaD in H. salinarum, ultimately leading to a switch in the direction of the archaellum's rotation. nih.gov

Cross-Species Comparative Analysis of this compound Signaling Mechanisms

The this compound is a hallmark of chemotaxis in the phylum Euryarchaeota, with its presence being strongly correlated with the existence of other core che genes within an archaeal genome. nih.gov A comparative analysis of CheF signaling mechanisms across different archaeal species reveals both conserved features and notable variations, shedding light on the evolutionary adaptation of chemotactic motility in this domain of life.

A defining characteristic of the this compound family is its exclusive presence in archaea, distinguishing the archaeal chemotaxis downstream pathway from its bacterial counterpart. nih.gov While the upstream signaling components (MCPs, CheW, CheA, CheY) are largely conserved, the innovation of the CheF adaptor protein allowed for the coupling of this ancient signaling cascade to the distinct archaeal motility apparatus.

Genomic analyses have shown that some archaeal species possess multiple homologs of CheF. For instance, Halobacterium salinarum encodes two CheF proteins, CheF1 and CheF2. nih.gov This suggests a potential for more intricate regulation or functional specialization of chemotactic signaling in these organisms. In contrast, other archaea may possess only a single cheF gene. The table below summarizes the presence of CheF homologs in selected archaeal species.

Archaeal SpeciesNumber of CheF Homologs
Halobacterium salinarum2 (CheF1, CheF2)
Methanocaldococcus jannaschii1
Pyrococcus furiosus1
Thermococcus kodakarensis1

The interaction partners of CheF also provide insights into the diversity of its signaling mechanisms. In H. salinarum, extensive protein-protein interaction studies have mapped the network surrounding CheF1. This network includes not only the expected interaction with the response regulator CheY but also connections to CheD and CheC2. nih.govnih.gov CheD is a protein of unknown function in this context, and CheC proteins are involved in dephosphorylation of CheY-P in some bacteria. This suggests a potential feedback loop or a more complex modulation of the CheY-P signal mediated by CheF in H. salinarum. The specifics of these interactions may vary across different archaeal species, reflecting adaptations to their unique environments and lifestyles.

The table below details the known interaction partners of CheF1 in Halobacterium salinarum.

Interacting ProteinFunction in Chemotaxis
CheYResponse regulator, binds to CheF when phosphorylated.
CheDProtein of unknown function in this context.
CheC2Potentially involved in signal termination.
FlaCE/FlaDComponents of the archaellar motor switch complex.

From a structural standpoint, while detailed comparative structural analyses of CheF proteins from a wide range of archaea are still emerging, the fundamental mechanism of a phosphorylation-dependent interaction with CheY is expected to be a conserved feature. The evolution of the this compound within the Euryarchaeota has likely been shaped by the co-evolution of the archaellum and the need to adapt the conserved Che signaling pathway to different archaeal motility systems. Further comparative genomic and proteomic studies across a broader diversity of archaeal species will be crucial to fully understand the evolutionary trajectory and the functional nuances of CheF-mediated signaling.

Cellular and Physiological Manifestations of Chef Protein Activity

Impact of CheF Protein Perturbation on Microbial Motility and Chemotaxis

The this compound is a crucial component in the machinery of microbial motility and chemotaxis, the process by which organisms navigate their environment in response to chemical cues. Perturbations in the this compound, or its homolog FliJ, have profound effects on the ability of bacteria and archaea to move and respond to their surroundings. The primary role of CheF/FliJ is linked to the assembly and function of the flagellum, the whip-like appendage that propels many microbes.

In Bacillus subtilis, CheF is recognized as a chemotaxis protein. It is homologous to the FliJ protein found in Salmonella typhimurium and Escherichia coli, where FliJ is essential for the formation of the flagellar basal body. The basal body is the intricate, membrane-embedded structure that anchors the flagellum and functions as a rotary motor. Consequently, mutations in the cheF gene lead to defects in flagellar assembly, rendering the cells non-motile. Without a functional flagellum, the bacterium is incapable of swimming, which is a fundamental aspect of its motility.

This loss of motility directly impairs the organism's chemotactic ability. Chemotaxis relies on the ability to modulate the direction of flagellar rotation to move towards attractants and away from repellents. A cell that cannot move cannot exhibit a chemotactic response, regardless of its capacity to sense environmental signals. Therefore, the perturbation of this compound function effectively abolishes chemotaxis by eliminating the physical means of directed movement.

Studies on the archaeon Haloferax volcanii have provided quantitative insights into the impact of CheF on motility. Deletion of the cheF gene (ΔcheF) results in a severe motility defect. This is observable in motility ring assays on semi-solid agar (B569324) plates, where the diameter of the motility ring for the ΔcheF strain is significantly smaller than that of the wild-type strain, indicating a greatly reduced ability to move through the agar matrix. Furthermore, analysis of the swimming behavior of individual cells in liquid medium reveals that ΔcheF mutants exhibit a drastically reduced frequency of reversals in their swimming direction. This suggests that CheF is not only involved in the assembly of the motility apparatus but also plays a role in the control of its switching behavior, which is fundamental for changing direction during chemotaxis.

Phenotypic Characterization of cheF Mutants (e.g., reduced directional movement, impaired methanol (B129727) production)

The phenotypic consequences of mutations in the cheF gene extend beyond a simple loss of motility, highlighting the protein's integration into various cellular processes. The most prominent and consistently observed phenotype of cheF mutants is a dramatic reduction or complete loss of directional movement.

In H. volcanii, the ΔcheF mutant displays a "non-motile" or "paralyzed" phenotype. Quantitative analysis of their swimming tracks shows a significant decrease in the frequency of reversals compared to wild-type cells. This lack of directional change is a key aspect of their impaired chemotactic response.

A distinct and noteworthy phenotype of cheF mutants in Bacillus subtilis is the impairment of methanol production. Research has shown that these mutants exhibit abnormal methanol release. This finding suggests a functional link between the flagellar motor's morphology and operation and the biochemical pathways leading to methanol formation. The precise mechanism connecting CheF and methanol metabolism is an area of ongoing investigation, but it underscores a less obvious physiological role for this chemotaxis protein.

The following table summarizes the key phenotypic characteristics observed in cheF mutants based on research findings:

Organism Mutation Phenotype Reference Finding
Haloferax volcaniiΔcheF (gene deletion)Severely reduced motility ring diameter on semi-solid agar.The diameter of the motility ring for the ΔcheF strain was significantly smaller than that of the wild-type.
Haloferax volcaniiΔcheF (gene deletion)Drastically reduced frequency of swimming direction reversals.Analysis of swimming behavior showed a significant decrease in the frequency of reversals in ΔcheF mutants.
Bacillus subtilischeF mutantAbnormal methanol release.cheF mutants were found to have impaired methanol production.
Bacillus subtilischeF mutantNon-motile.As a homolog of FliJ, which is required for basal body formation, cheF mutants are non-motile.

This compound's Contribution to Cellular Adaptation to Environmental Cues

The this compound's primary contribution to cellular adaptation to environmental cues is intrinsically linked to its role in enabling motility and chemotaxis. Adaptation, in this context, refers to the ability of a microbe to adjust its behavior in response to changes in its surroundings to maintain a favorable environment, such as moving towards higher concentrations of nutrients or away from toxic substances.

The chemotaxis signaling pathway is a sophisticated sensory system that allows bacteria to perceive changes in the chemical composition of their environment over time and space. This system processes sensory input and transmits signals to the flagellar motor, dictating the direction of its rotation. The ability to switch between counter-clockwise (resulting in a "run") and clockwise (resulting in a "tumble") rotation is what allows for directed movement up or down a chemical gradient.

CheF's role in the proper assembly of the flagellum is a prerequisite for this entire adaptive behavior. Without a functional flagellum, the output of the chemotaxis signaling pathway is moot. Therefore, CheF's most fundamental contribution to adaptation is providing the physical apparatus necessary for a motile response.

Beyond this structural role, the observation in H. volcanii that ΔcheF mutants have a reduced frequency of reversals suggests a more direct or indirect involvement in the signal transduction pathway that controls flagellar switching. This indicates that CheF might not only be a structural component but could also influence the dynamic behavior of the motor in response to internal signals from the chemotaxis system. By ensuring the correct assembly and potentially influencing the switching of the flagellar motor, the this compound is indispensable for the cell's ability to translate perceived environmental cues into a beneficial motile response, which is a cornerstone of microbial adaptation and survival.

Intermolecular Interactions of Chef Protein

Direct Protein-Protein Interactions (e.g., CheY, ArlCDE complex, CheA, CheW, CheB, CheD)

The archaeal chemotaxis pathway, while sharing core components with its bacterial counterpart, utilizes the unique CheF protein to bridge the signal from the response regulator CheY to the archaellum. The known direct interactions of CheF are central to this function.

CheY: The most critical and well-characterized interaction for CheF is with the response regulator CheY. In the canonical chemotaxis pathway, the histidine kinase CheA, upon receiving a signal from chemoreceptors via the coupling protein CheW, autophosphorylates and then transfers the phosphoryl group to CheY. This phosphorylated form of CheY (CheY-P) is the active signaling state. It is specifically CheY-P that interacts with CheF. This interaction is phosphorylation-dependent, meaning the affinity between CheY and CheF increases significantly when CheY is phosphorylated, ensuring that the signal to the motor is only transmitted in response to an environmental stimulus. This mechanism is analogous to the binding of bacterial CheY-P to the flagellar motor switch protein FliM, a protein that is absent in archaea.

ArlCDE complex: CheF serves as the physical link to the archaellum motor. It interacts directly with components of the archaeal switch complex, specifically the ArlCDE complex. This complex forms a C-ring at the cytoplasmic face of the motor, and CheF's binding to it is a prerequisite for transmitting the chemotactic signal to alter the direction of the motor's rotation.

CheD: Protein-protein interaction analyses in the archaeon Halobacterium salinarum have revealed a direct interaction between a CheF homolog (CheF1) and CheD. CheD is an adaptation protein that, in some bacterial systems, functions as a receptor deamidase and also enhances the activity of other chemotaxis proteins. The interaction with CheF suggests a potential role in modulating the signal transmission or adaptation processes in archaea.

CheA, CheW, and CheB: There is currently no direct evidence to suggest a physical interaction between CheF and the core signaling proteins CheA and CheW, or the methylesterase CheB. The established archaeal chemotaxis model places CheF downstream of the CheA/CheW-mediated phosphorylation of CheY. CheA and CheW are responsible for generating the CheY-P signal, which is then interpreted by CheF. Similarly, CheB's role in the demethylation of receptors for sensory adaptation appears to be functionally separate from CheF's role as a motor adaptor. Therefore, CheF is not considered a component of the central receptor-kinase-coupling complex but rather acts as a distinct downstream effector.

Interacting ProteinEvidence of Direct Interaction with CheFKey Function in ChemotaxisReference
CheYYes (Phosphorylation-dependent)Response regulator; transfers signal from CheA to the motor via CheF.
ArlCDE complexYesComponent of the archaellum motor switch complex.
CheDYes (in H. salinarum)Adaptation protein.
CheANo evidenceHistidine kinase; phosphorylates CheY.
CheWNo evidenceCoupling protein; links CheA to chemoreceptors.
CheBNo evidenceMethylesterase; involved in receptor adaptation.

Identification and Characterization of Novel this compound Interaction Partners

The initial identification of CheF itself was the result of proteomic screens aimed at finding the missing link between the conserved CheY protein and the distinct archaeal motor. A protein-protein interaction analysis in Halobacterium salinarum identified two homologous proteins of unknown function at the time, OE2402F and OE2404R, as interaction partners of CheY, CheD, and another chemotaxis protein, CheC2. These proteins were subsequently designated as CheF.

Crucially, this same study also revealed that these newly named CheF proteins interacted with components of the flagellar (archaellar) apparatus, specifically the accessory proteins FlaCE and FlaD. This discovery was pivotal as it established CheF as the physical bridge between the chemotaxis signaling cascade and the motility machinery.

While the primary interaction partners of CheF (CheY and the ArlCDE complex) are now relatively well-established, the search for additional, potentially regulatory, interaction partners is an ongoing area of research. Modern proteomics techniques, such as co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS), are powerful tools for such discovery-based science. In this approach, a tagged version of CheF would be used as "bait" to pull down its entire complex of interacting proteins from cell lysates. These co-precipitated "prey" proteins are then identified by mass spectrometry, which can reveal both known and previously uncharacterized binding partners.

Dynamic Nature of this compound Interaction Networks within the Chemotaxis System

The network of interactions surrounding CheF is not static but is highly dynamic and regulated by the cell's signaling state. This dynamism is essential for the rapid and precise control of the archaellum in response to changing environmental cues.

The cornerstone of this dynamic regulation is the phosphorylation-dependent interaction between CheF and CheY. In the absence of a stimulus (the "unstimulated" state), CheA kinase activity is low, leading to low levels of phosphorylated CheY. In this state, the affinity between CheY and CheF is weak, and the signal to the motor is off. Upon detection of a repellent, for instance, CheA is activated, leading to a rapid increase in the concentration of CheY-P. This surge in CheY-P promotes its binding to CheF, forming a CheY-P/CheF complex.

This newly formed complex then interacts with the ArlCDE complex at the base of the archaellum, inducing a conformational change that results in a switch in the direction of motor rotation (e.g., from a forward "run" to a "tumble" or reversal). The entire process is transient; the signal is terminated by the dephosphorylation of CheY-P, which causes it to dissociate from CheF, allowing the motor to return to its default rotational state. This cycle of phosphorylation, complex formation, motor interaction, and dissociation allows the archaeal cell to continuously modulate its swimming behavior as it navigates chemical gradients. The dynamics of these interactions are fundamental to the processes of signal transduction and adaptation in archaeal chemotaxis.

Methods for Investigating this compound-Protein Interactions

A variety of biochemical, genetic, and biophysical methods are employed to identify and characterize the protein-protein interactions central to CheF function. Each technique offers unique advantages in elucidating the nature of these molecular partnerships.

Biochemical Methods:

Affinity Purification/Pull-Down Assays: This is a foundational technique used in the initial discovery of CheF interactions. In this method, a tagged version of a "bait" protein (e.g., CheF) is immobilized on a resin. A cell lysate containing potential "prey" proteins is passed over the resin. Proteins that bind to the bait are captured and can be identified by techniques like Western blotting or, for a more comprehensive analysis, mass spectrometry.

Co-immunoprecipitation (Co-IP): A widely used method to study interactions within the cell's native environment. An antibody specific to a target protein is used to precipitate the protein from a cell lysate. Any proteins that are part of a stable complex with the target will also be precipitated and can then be identified.

Genetic Methods:

Yeast Two-Hybrid (Y2H) System: This genetic method detects binary protein interactions within the nucleus of yeast cells. The "bait" and "prey" proteins are fused to separate domains of a transcription factor. If the bait and prey interact, the transcription factor is reconstituted, activating a reporter gene. This is a powerful screening tool for identifying potential new interaction partners.

Biophysical and Imaging Methods:

Surface Plasmon Resonance (SPR): A label-free technique that provides quantitative data on the kinetics and affinity of protein interactions in real-time. One protein is immobilized on a sensor chip, and its binding partner is flowed over the surface. The interaction is measured by detecting changes in the refractive index at the surface. This method could be used to precisely measure the difference in binding affinity between CheF and the phosphorylated versus unphosphorylated forms of CheY.

Fluorescence Resonance Energy Transfer (FRET): This technique can be used to detect protein interactions in living cells. Two proteins of interest are labeled with different fluorescent molecules (a donor and an acceptor). If the proteins are in very close proximity (i.e., interacting), energy can be transferred from the donor to the acceptor when the donor is excited, resulting in a measurable change in fluorescence.

MethodPrincipleType of Information ProvidedReference
Affinity Purification / Pull-DownAn immobilized "bait" protein captures interacting "prey" proteins from a lysate.Identification of binding partners.
Co-immunoprecipitation (Co-IP)An antibody precipitates a target protein and its stable interaction partners from a lysate.Validation of interactions in a native context.
Yeast Two-Hybrid (Y2H)Interaction of bait and prey proteins in a yeast nucleus activates a reporter gene.Screening for binary protein-protein interactions.
Surface Plasmon Resonance (SPR)Measures changes in refractive index caused by protein binding to a sensor surface.Quantitative binding affinity (Kd) and kinetics (kon, koff).
Fluorescence Resonance Energy Transfer (FRET)Energy transfer between two fluorescently labeled proteins when in close proximity.Detection and localization of interactions in living cells.

Compound and Protein List

NameType
CheAProtein (Histidine Kinase)
CheBProtein (Methylesterase)
CheC2Protein
CheDProtein (Adaptation Protein)
CheFProtein (Adaptor Protein)
CheWProtein (Coupling Protein)
CheYProtein (Response Regulator)
ArlCDE complexProtein Complex
FlaCEProtein (Flagellar Accessory)
FlaDProtein (Flagellar Accessory)
FliMProtein (Flagellar Motor Switch)
OE2401FProtein
OE2402FProtein (later named CheF)
OE2404RProtein (later named CheF)

Evolutionary Conservation and Divergence of Chef Protein

Phylogenetic Distribution of CheF Protein Homologs Across Prokaryotic Domains

The distribution of this compound homologs is primarily confined to the domain Archaea, with a notable absence in Bacteria and Eukarya. nih.gov Evolutionary genomic studies indicate that the chemotaxis machinery, including CheF, was not present in the last archaeal common ancestor. nih.gov Instead, it is believed to have been introduced into the archaeal domain through a significant wave of lateral gene transfer from Bacteria. nih.gov

The majority of archaeal chemotaxis systems, and by extension CheF, are found within the Euryarchaeota phylum. nih.gov Sequence analysis reveals a high degree of similarity between these archaeal chemotaxis genes and those found in the bacterial phyla Firmicutes and Thermotogales, suggesting these or related bacteria as the likely donors. nih.gov While initially thought to be restricted to Euryarchaeota, the discovery of chemotaxis systems in deeply branching phyla such as Thaumarchaeota has raised the possibility of a more complex evolutionary history. nih.gov However, unlike the widespread exchange of different chemotaxis system classes observed in Bacteria, the evolution of this system within Archaea appears to be largely vertical following its initial acquisition, with very few subsequent successful lateral gene transfer events. nih.gov The gene encoding CheF is typically located within the che operon, further supporting its integral role in the archaeal chemotaxis pathway. asm.org

Table 1: Phylogenetic Distribution of CheF Homologs
Prokaryotic DomainPresence of CheF HomologsPredominant PhylaLikely Evolutionary Origin
ArchaeaPresentEuryarchaeota, ThaumarchaeotaHorizontal Gene Transfer from Bacteria
BacteriaAbsentN/A (Potential ancestral donors in Firmicutes/Thermotogales)N/A

Sequence Conservation and Divergence Patterns in this compound

The this compound, in its role as an adaptor, is subject to dual evolutionary pressures that shape its sequence conservation and divergence. On one hand, it must conserve regions responsible for interacting with the highly conserved response regulator CheY. On the other hand, it must co-evolve with the more divergent components of the archaeal motility apparatus, the archaellum.

Studies on archaeal chemotaxis proteins reveal that key functional residues are often well-conserved. asm.org For instance, in CheY, the phosphorylation site and residues involved in the conformational changes upon activation are highly conserved between Bacteria and Archaea. asm.org It is therefore expected that the regions on CheF that bind to the conserved surfaces of CheY would exhibit a high degree of sequence conservation across different archaeal lineages. These conserved regions are critical for maintaining the fundamental interaction that links the sensory part of the chemotaxis pathway to the motor response.

Conversely, the portions of CheF that interact with the proteins of the archaellum switch complex are likely to show greater sequence divergence. The archaellum itself is structurally and evolutionarily distinct from the bacterial flagellum, and its components can vary between different archaeal species. nih.gov This variability would necessitate co-evolution of the interacting surfaces on CheF, leading to divergent sequences in these regions. This pattern of conserved core function regions and variable interaction surfaces is a common theme in the evolution of adaptor proteins. nih.gov Analysis of this compound sequences from diverse archaea would likely reveal conserved domains responsible for CheY binding and more variable domains that have adapted to interact with the specific archaellar motor proteins of each lineage.

Evolutionary Relationship between Bacterial FliJ and Archaeal CheF

The bacterial flagellum and the archaeal archaellum are classic examples of analogous structures, meaning they perform the same function (rotary propulsion) but evolved independently from different ancestral structures. nih.gov This fundamental difference extends to many of their component proteins. In the bacterial chemotaxis system, the phosphorylated response regulator, CheY-P, interacts directly with a protein called FliM, which is part of the flagellar motor switch complex, to induce a change in rotational direction. nih.gov Archaea lack a homolog of FliM. nih.gov

Instead, archaea utilize the adaptor protein CheF to bridge the gap between the conserved CheY protein and the unique archaeal motor. asm.orgnih.gov CheF binds to CheY-P and, in turn, interacts with components of the archaellum base, such as ArlC, ArlD, and ArlE, to control the direction of rotation. nih.govnih.gov

The bacterial protein FliJ, on the other hand, functions as a flagellar export chaperone, guiding flagellar subunit proteins to the export apparatus. It is not directly involved in the signaling pathway that controls rotational switching. Therefore, there is no direct evolutionary relationship between bacterial FliJ and archaeal CheF. They perform entirely different functions within their respective motility systems. The functional analogue to CheF in the bacterial system is FliM, but even this is a case of analogy, not homology. The evolution of CheF represents a key innovation in archaea, allowing a horizontally acquired bacterial-type signaling system (the Che pathway) to be coupled to a fundamentally different, non-homologous motility apparatus (the archaellum).

Table 2: Comparison of CheF, FliJ, and FliM
ProteinDomainPrimary FunctionInteraction PartnersEvolutionary Relationship
Archaeal CheFArchaeaAdaptor protein linking CheY to the archaellumCheY, ArlC, ArlD, ArlEArchaeal-specific innovation
Bacterial FliJBacteriaFlagellar export chaperoneFlagellar export apparatus, flagellin (B1172586)No direct relationship to CheF
Bacterial FliMBacteriaFlagellar motor switch proteinCheY-P, FliG, FliNFunctional analogue (not homolog) of CheF

Horizontal Gene Transfer Events Involving cheF Gene

Horizontal gene transfer (HGT) has been a pivotal force in prokaryotic evolution, allowing for the rapid acquisition of new functions and adaptations. researchgate.netmdpi.com The presence of a bacterial-type chemotaxis system in Archaea is one of the clearest examples of a large-scale, impactful HGT event. nih.gov Genomic analyses strongly suggest that the entire chemotaxis operon, which typically includes genes for receptors, CheA, CheW, CheY, and in archaea, cheF, was transferred from Bacteria to an archaeal ancestor. nih.govasm.org

The high sequence similarity of archaeal chemotaxis genes to those in Firmicutes and Thermotogales points to a bacterial origin. nih.gov The fact that the cheF gene is consistently found within this operon in archaea indicates that it was likely acquired as part of this gene cluster. asm.org Following this initial transfer, the chemotaxis system, including cheF, appears to have evolved primarily through vertical descent within the archaeal domain. nih.gov This is in contrast to the frequent HGT of chemotaxis genes observed among different bacterial lineages. nih.gov The retention and conservation of the cheF gene after its acquisition underscore its essential role in making the transferred signaling pathway compatible with the endogenous archaeal motility system. Without CheF, the acquired Che proteins would be unable to regulate the archaellum, rendering the entire pathway non-functional.

Adaptive Evolution of this compound in Diverse Ecological Niches

Archaea are renowned for their ability to thrive in a vast range of ecological niches, including extreme environments characterized by high temperatures (thermophiles), high salt concentrations (halophiles), and low temperatures (psychrophiles). The proteins within these organisms must possess specific adaptations to remain stable and functional under such conditions. nih.gov While specific studies on the adaptive evolution of CheF are limited, general principles of protein adaptation in extremophiles can be applied to infer how CheF has likely evolved in diverse archaeal lineages.

In Thermophiles: To function at high temperatures, proteins typically evolve to have increased structural stability. For CheF, this would likely involve an increase in the number of salt bridges, a more compact hydrophobic core, and a higher proportion of amino acids like arginine, which can form multiple hydrogen bonds. nih.gov These adaptations would prevent the protein from denaturing in its high-temperature environment while maintaining the necessary flexibility to interact with CheY and the archaellum.

In Halophiles: Organisms living in hypersaline environments maintain osmotic balance by accumulating high intracellular salt concentrations. nih.gov Proteins in these organisms adapt by increasing their surface acidity. nih.gov Halophilic CheF proteins would be expected to have a higher proportion of acidic amino acids (aspartate and glutamate) on their surfaces. This creates a hydration shell that helps keep the protein soluble and prevents aggregation in the presence of molar concentrations of salt. nih.gov

In Psychrophiles: In cold environments, the challenge for proteins is to remain flexible enough for catalysis and interaction. Psychrophilic proteins often have a reduced hydrophobic core and a less charged surface. nih.gov CheF from cold-adapted archaea would likely exhibit features that increase its conformational flexibility at low temperatures, ensuring it can efficiently bind to its partners and transmit the chemotactic signal without becoming rigid.

These adaptations, driven by the distinct physicochemical pressures of each niche, would lead to significant sequence and structural divergence among CheF orthologs from different extremophilic archaea, all while preserving the core function of linking the chemotaxis signal to the motility apparatus.

Advanced Methodological Approaches in Chef Protein Research

Structural Biology Techniques

High-resolution structural techniques have been pivotal in visualizing the molecular architecture of CheF and its assemblies. These methods provide a static yet detailed snapshot of the protein, forming the basis for understanding its mechanism of action.

X-ray Crystallography for Atomic Resolution Structures

X-ray crystallography has been successfully employed to determine the three-dimensional structure of the CheF protein, offering atomic-level detail. A notable example is the crystal structure of CheF from the archaeon Pyrococcus horikoshii, available in the Protein Data Bank under the accession code 7OVP. nih.gov This structure was solved at a resolution of 2.90 Å, revealing critical architectural features. nih.gov

The crystallographic data demonstrated that CheF exists as an elongated, twisted homodimer. pnas.org Each monomer consists of two domains: a PH-domain and a C-terminal domain (CTD). The dimerization occurs through the interaction of the CTDs, resulting in a 90° rotation of the PH domains relative to each other. pnas.org

Furthermore, X-ray crystallography has provided insights into the interaction between CheF and its binding partner, the phosphorylated response regulator CheY. The structure of the CheF-CheY complex revealed that CheY binds to the C-terminal tail of CheF. nih.govmdpi.com This binding event induces slight conformational changes within the CheF dimer, suggesting a mechanism for signal transduction from CheY to the archaeal flagellar motor. nih.gov The interaction interface is complex, involving residues from both monomers of the CheF dimer. mdpi.com

Table 1: Crystallographic Data for this compound

PDB IDOrganismMethodResolution (Å)Key Findings
7OVPPyrococcus horikoshiiX-ray Diffraction2.90Elongated, twisted homodimer; interaction with phosphorylated CheY. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Complex Structures

While specific high-resolution cryo-electron microscopy (cryo-EM) structures of the isolated this compound are not yet available, this technique is invaluable for studying large, dynamic macromolecular complexes in their near-native states. Cryo-EM has been instrumental in elucidating the architecture of the bacterial flagellar motor, a complex assembly where CheF's functional counterparts in bacteria, such as FliG, FliM, and FliN, reside. nih.govnih.gov

Recent advances in cryo-EM have enabled the determination of atomic-resolution structures of the flagellar motor-hook complex from bacteria like Salmonella Typhimurium. nih.gov These studies provide detailed molecular insights into the assembly and torque transmission mechanisms of the flagellar motor. Although CheF is part of the distinct archaeal motility structure, the archaellum, the principles of motor function and switching are conceptually related. Therefore, cryo-EM studies of the bacterial flagellar motor provide a valuable framework for understanding how CheF might function within the context of the larger archaellar motor complex. nih.govnews-medical.net Future cryo-EM studies on the entire archaeal motor will be crucial to visualize the in-situ placement and interactions of CheF.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution, providing information that is complementary to the static pictures from crystallography and cryo-EM. While comprehensive NMR studies specifically focused on the this compound are limited in the current literature, the application of NMR to the broader field of chemotaxis proteins, including CheY, provides a strong precedent for its utility in understanding CheF. nih.govnews-medical.net

NMR is particularly well-suited to characterize the dynamic nature of proteins and their interactions. For instance, NMR has been used to study the conformational changes in CheY upon phosphorylation, which is a critical event for its interaction with CheF. news-medical.net Such studies can reveal changes in the protein backbone and side-chain dynamics on a wide range of timescales, from picoseconds to seconds. This information is crucial for understanding how the signal is transduced from phosphorylated CheY to CheF.

Future NMR studies on CheF could provide valuable data on:

The intrinsic flexibility of the CheF dimer in solution.

Mapping the precise residues at the CheF-CheY interaction interface through chemical shift perturbation experiments.

Characterizing the thermodynamics and kinetics of the CheF-CheY interaction.

Investigating the allosteric effects of CheY binding on the global dynamics of CheF.

Biochemical and Biophysical Characterization Methods

A variety of biochemical and biophysical techniques are essential for validating and quantifying the interactions and conformational properties of the this compound.

Ligand Binding Assays (e.g., Pull-down, Affinity Purification-Mass Spectrometry (AP-MS))

Ligand binding assays are fundamental for identifying and confirming protein-protein interactions. Pull-down assays, a form of affinity purification, have been instrumental in demonstrating the direct physical interaction between CheF and CheY. In a study involving CheY from Pyrococcus horikoshii, a His-tagged CheY was used as bait to "pull down" CheF from a solution, thereby confirming their interaction. nih.gov This in vitro method provides qualitative evidence of a direct binding event.

Affinity Purification-Mass Spectrometry (AP-MS) is a more advanced and high-throughput approach that can identify a whole network of interacting partners for a bait protein. In a typical AP-MS experiment, a tagged version of the protein of interest (e.g., CheF) is expressed in cells and then purified along with its binding partners. The entire complex is then analyzed by mass spectrometry to identify all the proteins present. While a specific, large-scale AP-MS study focused on CheF is not yet prominent in the literature, this technique holds great promise for identifying other potential interaction partners of CheF within the archaeal cytoplasm, which could include other chemotaxis proteins or components of the archaellar motor.

Spectroscopic Methods (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure and conformational stability of proteins in solution. springernature.com The far-UV CD spectrum (typically 190-250 nm) provides information on the proportions of α-helices, β-sheets, turns, and random coil structures within a protein. cambridge.org Although specific CD spectroscopic data for CheF is not extensively published, this method is routinely used to:

Confirm that a purified protein is correctly folded.

Analyze changes in secondary structure upon ligand binding or environmental perturbations (e.g., temperature, pH).

Study the conformational stability of a protein through thermal or chemical denaturation experiments. springernature.com

For CheF, CD spectroscopy could be used to monitor changes in its secondary structure upon interaction with CheY or other potential binding partners. Furthermore, thermal denaturation studies monitored by CD could provide quantitative data on the stability of the CheF dimer and how this stability is affected by the binding of CheY. springernature.com

Table 2: Common Applications of CD Spectroscopy in Protein Analysis

ApplicationInformation Gained
Secondary Structure EstimationProportions of α-helix, β-sheet, and random coil. cambridge.org
Conformational Change DetectionAlterations in secondary structure upon ligand binding or environmental changes. springernature.com
Protein Stability AnalysisDetermination of melting temperature (Tm) through thermal denaturation. springernature.com
Folding and Unfolding StudiesMonitoring the process of protein folding and unfolding in response to denaturants.

Analytical Ultracentrifugation for Oligomeric State Determination

Analytical ultracentrifugation (AUC) is a powerful biophysical technique used to determine the hydrodynamic properties of macromolecules in solution, including their size, shape, and oligomeric state. nih.govgithub.ioyoutube.com This method subjects a sample to strong centrifugal forces and monitors the sedimentation of the molecules over time. nih.gov There are two main types of AUC experiments: sedimentation velocity and sedimentation equilibrium. Sedimentation velocity provides information on the shape and mass of the protein, while sedimentation equilibrium is used to determine the molar mass of the protein and to study protein-protein interactions. github.io

Currently, there are no published studies that have specifically used analytical ultracentrifugation to determine the oligomeric state of the this compound. However, this technique would be highly valuable in assessing whether CheF functions as a monomer, dimer, or in a higher-order oligomeric state in solution. Such a study would involve purifying the this compound and subjecting it to AUC analysis. The resulting data would provide crucial insights into its quaternary structure, which is often essential for protein function.

Genetic and Cell Biological Manipulations

Genetic and cell biological techniques are fundamental to understanding the in vivo function of proteins like CheF. These methods involve altering the genetic makeup of an organism to observe the resulting phenotypic changes.

Gene Knockout and Overexpression Studies

In Bacillus subtilis, the cheF gene has been identified as essential for chemotaxis. nih.gov Studies involving the manipulation of cheF gene expression levels have provided significant insights into its function.

Gene Knockout:

cheF mutant strains of B. subtilis exhibit abnormal methanol (B129727) release. nih.gov This suggests that the function of the flagellar motor is affected, as methanol production is linked to the chemotaxis adaptation system. nih.govnih.gov

Overexpression:

The overexpression of the this compound in B. subtilis has been shown to inhibit chemotaxis. nih.gov

Furthermore, high levels of this compound impair methanol production in response to attractants. nih.gov This phenotype is similar to that of the cheF knockout, suggesting that the precise stoichiometry of CheF is critical for proper chemotaxis signaling. A similar inhibitory effect of overexpression has been observed for the related chemotaxis protein CheW in Escherichia coli. nih.govnih.gov

Genetic ManipulationOrganismObserved PhenotypeReference
Gene Knockout (cheF mutant)Bacillus subtilisAbnormal methanol release nih.gov
OverexpressionBacillus subtilisInhibited chemotaxis and impaired methanol production nih.gov

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence. nih.govpatsnap.comfoodsafety.institute This method allows researchers to alter one or more amino acids in a protein to study their importance in protein structure, stability, and function. foodsafety.instituteksu.edu.sa By observing the effects of these mutations, it is possible to identify key residues involved in enzymatic activity, protein-protein interactions, or ligand binding. patsnap.com

While there are no specific published studies detailing the use of site-directed mutagenesis to analyze the structure-function relationship of the this compound, this technique would be invaluable. For instance, based on the predicted structure of CheF, specific amino acid residues in putative active sites or protein interaction interfaces could be targeted for mutation. The resulting mutant CheF proteins could then be expressed in a cheF knockout strain of B. subtilis to assess their ability to restore normal chemotaxis and methanol production. This would allow for a detailed mapping of the functional regions of the this compound.

Reporter Gene Assays for Expression Profiling

Reporter gene assays are widely used to study the regulation of gene expression. thermofisher.comthermofisher.comatcc.orgnih.gov In this technique, the regulatory region of a gene of interest is fused to a reporter gene, which encodes an easily detectable protein, such as β-galactosidase or luciferase. thermofisher.comthermofisher.com The expression level of the reporter gene then serves as a proxy for the activity of the promoter of the gene of interest under different conditions. atcc.org

There is currently no specific literature available on the use of reporter gene assays to study the expression profile of the cheF gene. However, this approach could be used to investigate how the expression of cheF is regulated in response to different environmental stimuli or during different phases of bacterial growth. For example, a fusion of the cheF promoter to a lacZ reporter gene could be constructed and introduced into B. subtilis. The β-galactosidase activity could then be measured under various nutrient conditions to determine if cheF expression is transcriptionally regulated as part of the chemotaxis response.

Computational and Bioinformatics Approaches

Computational and bioinformatics tools are increasingly important in modern biological research, allowing for the prediction of protein structure and function from amino acid sequence data. researchgate.net

Protein Structure Prediction (e.g., AlphaFold)

AlphaFold is an artificial intelligence system that can predict the three-dimensional structure of a protein from its amino acid sequence with high accuracy. ebi.ac.uk This has revolutionized structural biology by providing reliable structural models for proteins that are difficult to crystallize or analyze by other experimental methods. nih.gov The AlphaFold Protein Structure Database provides open access to millions of predicted protein structures. ebi.ac.uk

For the this compound from Bacillus subtilis (UniProt ID: P24083), AlphaFold predicts a structure with a high degree of confidence. The predicted structure can be used to generate hypotheses about the protein's function, identify potential active sites, and guide the design of experiments such as site-directed mutagenesis. The availability of this structural model is a valuable resource for future research aimed at understanding the molecular mechanisms of CheF function. The this compound is homologous to the FliJ protein from Salmonella typhimurium, which is involved in the formation of the flagellar basal body. nih.govnih.gov This homology, combined with the predicted structure, provides a strong foundation for further investigation into the precise role of CheF in the bacterial flagellar motor and chemotaxis signaling.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. nih.govyoutube.com For a protein like CheF, which functions as part of a larger molecular machine, MD simulations offer invaluable insights into its structural dynamics, conformational changes, and interactions with other proteins. While specific MD studies focusing exclusively on CheF are not extensively documented, the methodology's application to its homolog, FliJ, and the broader bacterial flagellar and chemotaxis systems provides a clear framework for its use in CheF research. nih.govnih.gov

MD simulations of the flagellar protein export apparatus, where the CheF homolog FliJ is a key component, have been instrumental in understanding the mechanics of protein transport. nih.govresearchgate.net These simulations can model the large-scale conformational motions of apparatus components, such as the open-and-close dynamics of the membrane protein FlhA, which is a known interactor of FliJ. nih.govnih.gov By applying similar computational approaches to CheF, researchers can investigate how it undergoes structural changes in response to signals within the chemotaxis pathway or upon binding to its partners.

These simulations typically involve creating a detailed atomic model of the protein, solvating it in a virtual water box to mimic the cellular environment, and then calculating the forces between atoms to simulate their movement over nanoseconds to microseconds. youtube.comyoutube.com This allows for the visualization of dynamic events such as:

Domain Movements: CheF possesses a CheW-like domain, a common structural motif in chemotaxis proteins. nih.govebi.ac.uk MD simulations can reveal how this domain moves relative to the rest of the protein, which may be crucial for its function in linking other proteins in the signaling complex.

Binding Interfaces: By simulating CheF in complex with its interaction partners, MD can identify the key amino acid residues that stabilize the interaction and characterize the dynamics of the binding interface. nih.gov

Allosteric Regulation: The simulations can show how the binding of a protein at one site on CheF might induce conformational changes at a distant site, a process known as allostery, which is fundamental to signal transduction in the chemotaxis system. nih.gov

The table below summarizes the key applications of MD simulations in the study of CheF and related proteins.

Application of MD SimulationResearch Question Addressed for CheFExample from Homologous Systems
Conformational Dynamics How does the 3D structure of CheF change during its functional cycle?Simulating the open-close motion of the FlhA export gate protein. nih.gov
Protein-Protein Docking How does CheF bind to its interaction partners (e.g., motor or export proteins)?Analyzing the dynamic interface between FliJ and FlhA. nih.gov
Allosteric Communication How are signals transmitted through the CheF structure to regulate its activity?Studying signal-induced conformational changes in CheY upon phosphorylation. nih.gov
Energy Landscapes What are the stable and transient conformational states of CheF?Calculating the free energy profile of FlhA's open-close motion. nih.gov

By leveraging these computational methods, researchers can bridge the gap between static structural data and the dynamic functional behavior of CheF within the complex cellular machinery of bacterial chemotaxis.

Protein-Protein Interaction Prediction and Network Analysis

Understanding the function of CheF requires identifying its binding partners and placing it within the larger network of cellular interactions. Protein-protein interaction (PPI) prediction and network analysis are essential bioinformatic approaches for this purpose. These methods use computational algorithms to predict physical interactions based on various data sources and then analyze the resulting networks to infer biological function and organization. nih.gov

Interaction Prediction:

Given that CheF from Bacillus subtilis is a homolog of the flagellar export apparatus protein FliJ found in organisms like Salmonella, its interactions can be predicted through homology. nih.gov FliJ is known to interact with several core components of the flagellar export system. nih.govnih.gov These interactions, detailed in the table below, provide a strong predictive framework for the binding partners of CheF.

Predicted CheF Interactor (based on FliJ homology)Function of InteractorEvidence from FliJ Studies
FlhA Membrane component of the protein export gate.FliJ interacts directly with the cytoplasmic domain of FlhA. nih.govnih.gov
FliH A negative regulator of the export ATPase FliI.The C-terminal region of FliJ is responsible for the interaction with FliH. nih.gov
FliI The ATPase that provides energy for protein export.FliJ forms a complex with FliH and the FliI ATPase ring. nih.gov

Computational methods for PPI prediction are diverse. Sequence-based methods might identify co-evolving residues between CheF and a potential partner, while structure-based methods could use protein docking simulations to model the physical complex. Genome context methods, such as analyzing gene neighborhoods, are also powerful; genes whose proteins function together, like those for the flagellar and chemotaxis systems, are often located near each other in the genome. researchgate.net

Network Analysis:

Once interactions are predicted or experimentally determined, they can be assembled into a network map. In Bacillus subtilis, extensive work to map the interactome has revealed a complex web of connections governing cellular processes. nih.govnih.gov By integrating CheF into this network, its role can be elucidated. Network analysis helps to:

Identify Functional Modules: Proteins involved in a common process, such as motility or chemotaxis, often form densely interconnected clusters or modules within the larger network. nih.gov CheF is expected to reside within a module containing other flagellar motor, export, and switch complex proteins.

Determine Centrality: Network analysis can identify "hub" proteins that have a large number of connections, often indicating a critical role in coordinating processes. Analyzing CheF's position can reveal its importance in linking the chemotaxis signal to the flagellar motor.

Pathway Mapping: The network can illustrate the flow of information. For CheF, this means tracing the path from chemoreceptors, through the signaling cascade, to CheF's interaction with the flagellar apparatus, ultimately influencing motility.

Databases like STRING compile and score known and predicted interactions from various sources, including experimental data, computational predictions, and text mining. string-db.orgstring-db.org An analysis of the CheF network in Bacillus subtilis using such a tool reveals connections to proteins involved in flagellar assembly and biosynthesis, underscoring its role in this fundamental process.

Comparative Genomics and Phylogenetics

Comparative genomics and phylogenetics are evolutionary disciplines that provide deep insights into a protein's function, origin, and relationships by comparing its genetic information across different species. frontiersin.orgnih.gov For CheF, these approaches are crucial for understanding its specialized role in chemotaxis, particularly in relation to its homolog, the flagellar export protein FliJ.

Comparative Genomics:

This field involves the comparison of gene content, gene order, and genomic features between different organisms. nih.gov A key finding for CheF is its homology to FliJ, a core component of the flagellar type III secretion system. However, CheF is typically found in bacteria like Bacillus subtilis that possess a chemotaxis system distinct from the well-studied E. coli model. Comparative genomic analyses reveal that while FliJ is broadly conserved in bacteria with flagella, CheF appears in specific lineages, often alongside other unique chemotaxis components.

This distribution suggests an evolutionary scenario where a gene ancestral to both cheF and fliJ duplicated. One copy (leading to fliJ) retained its core function in the flagellar export apparatus, while the other copy (leading to cheF) was recruited and adapted for a more specialized role within the chemotaxis signaling pathway of certain bacterial groups. nih.gov This functional divergence is a common theme in the evolution of protein domain architectures. nih.govnih.gov

Phylogenetics:

Phylogenetics aims to reconstruct the evolutionary history of genes and proteins by creating "family trees" based on sequence similarities. khanacademy.orgnih.gov A phylogenetic analysis of the protein family that includes both CheF and FliJ would likely show two distinct clades, or branches, separating the two proteins. This separation would mark the evolutionary point where their functions began to diverge.

Furthermore, analyzing the domain architecture of CheF provides evolutionary clues. CheF contains a CheW-like domain, a structural motif that acts as a scaffold to connect chemoreceptors to the histidine kinase CheA in the canonical chemotaxis pathway. nih.govebi.ac.ukouhsc.edu Phylogenetic analysis of CheW-like domains across thousands of bacterial species has revealed different classes with specialized functions, suggesting that these domains have been adapted for various roles in diverse signaling systems. nih.gov The specific class of CheW-like domain within CheF can therefore provide clues about its unique interaction partners and its specific place in the B. subtilis chemotaxis system.

The table below outlines the key insights gained from these evolutionary approaches.

Methodological ApproachKey Question for CheFFinding/Inference
Comparative Genomics What is the distribution of the cheF gene across different bacteria?Found in specific bacterial lineages (e.g., Bacillus), distinct from the more widespread distribution of its homolog fliJ.
Comparative Genomics How does the genomic context of cheF differ from fliJ?cheF is often found in operons with other chemotaxis genes, while fliJ is located with flagellar assembly genes.
Phylogenetics What is the evolutionary relationship between CheF and FliJ?They share a common ancestor but form separate branches on a phylogenetic tree, indicating functional divergence after a gene duplication event.
Phylogenetics (Domain Analysis) What is the origin and evolution of CheF's functional domain?The CheW-like domain in CheF belongs to a large family of scaffolding domains that have evolved to facilitate specific protein-protein interactions in various signaling pathways. nih.govebi.ac.uk

Together, these methods paint a picture of CheF as a protein that evolved from a component of the general flagellar export machinery to become a specialized player in the chemotaxis signal transduction network.

Emerging Concepts and Future Trajectories in Chef Protein Research

Uncharted Aspects of CheF Protein Regulation and Mechanism

While the genetic basis of CheF is established, the specific mechanisms governing its activity are still largely undefined, presenting a rich area for future investigation. The regulation of chemotaxis proteins is often multifaceted, involving post-translational modifications and allosteric interactions, yet such aspects for CheF have not been thoroughly characterized.

Future research is expected to focus on several key questions:

Post-Translational Modifications (PTMs): The core chemotaxis signaling pathway relies heavily on phosphorylation cascades to transmit signals from receptors to the flagellar motor. youtube.com A primary uncharted area is whether CheF undergoes PTMs, such as phosphorylation, methylation, or acetylation, and how these modifications might modulate its function. Identifying the enzymes responsible for these potential modifications and the conditions under which they occur will be crucial.

Allosteric Regulation: Given its presumed location at the flagellar motor, CheF likely interacts with numerous other proteins. It remains unknown whether CheF activity is allosterically regulated by the binding of other flagellar or motor-associated proteins. Understanding these potential conformational changes is key to deciphering its role as a potential information conduit between the motor and the signaling pathway.

Novel Interaction Partners: CheF's homology to the flagellar export apparatus component FliJ suggests a cohort of interaction partners within the motor assembly. nih.gov However, comprehensive studies to map its complete interactome are needed. Uncovering novel binding partners could reveal unexpected regulatory inputs or functional roles for the protein.

Table 1: Potential Regulatory Mechanisms of this compound Under Investigation
Regulatory MechanismKey Research QuestionPotential Significance
PhosphorylationIs CheF a substrate for bacterial protein kinases or phosphatases?Could integrate CheF activity with the broader phosphorylation-dependent chemotaxis network.
MethylationDoes CheF undergo methylation, similar to methyl-accepting chemotaxis proteins (MCPs)?Could provide a mechanism for adaptation or memory in its function related to the motor.
Allosteric ControlDoes binding to other flagellar proteins induce conformational changes in CheF that alter its activity?Would establish CheF as a dynamic regulatory hub within the flagellar motor complex.
Protein-Protein InteractionsWhat is the complete set of proteins that interact with CheF in the cell?Could link CheF to other cellular processes beyond chemotaxis.

Exploration of this compound Roles in Non-Motility Related Cellular Processes

The machinery for motility is increasingly understood to be integrated with other critical bacterial behaviors, such as biofilm formation and virulence. The flagellum not only provides propulsion but also can act as an adhesion factor or a secretory system. Given CheF's connection to the flagellar apparatus, its influence may extend beyond simple movement.

Biofilm Formation: The transition from a motile, planktonic state to a sessile, biofilm-associated lifestyle is a key bacterial survival strategy. Motility and chemotaxis are often crucial for the initial stages of surface sensing and attachment. scirp.orgfrontiersin.org Future research will likely explore whether CheF, by influencing motor function or assembly, indirectly impacts the ability of bacteria to form biofilms. Strains with cheF mutations could be examined for defects in surface attachment, microcolony formation, or mature biofilm architecture. nih.govmdpi.com

Virulence: For many pathogenic bacteria, motility is a key virulence factor, enabling pathogens to reach optimal sites for infection and colonization. news-medical.net Bacterial virulence factors can include a wide range of proteins that damage the host or subvert its defenses. wikipedia.orgnih.goveinsteinmed.edu The flagellar system itself can be a virulence factor, and its components are often regulated in coordination with toxins and other effectors. Investigating a potential role for CheF in pathogenesis is a logical next step. This could involve assessing whether cheF mutants exhibit attenuated virulence in infection models, potentially due to impaired motility or other, more direct roles in the expression or secretion of virulence factors.

Development of Advanced Tools for In Situ this compound Analysis

To fully understand CheF's function, it is essential to study it within the context of a living cell. Advances in protein analysis now offer powerful tools to move beyond in vitro characterization and observe protein dynamics in situ.

Live-Cell Imaging: The use of fluorescent protein tags (e.g., Green Fluorescent Protein or GFP) fused to CheF will allow for the direct visualization of its subcellular localization and dynamics in real-time. This can definitively answer questions about whether CheF is exclusively localized to the flagellar motor or if it has other locations within the cell, and how its localization might change in response to different environmental stimuli.

Protein-Protein Interaction Biosensors: Techniques such as Förster Resonance Energy Transfer (FRET) can be adapted to study CheF's interactions with other proteins inside a living bacterium. By tagging CheF and a suspected partner protein with a FRET pair of fluorophores, researchers can detect and quantify their interaction with high spatial and temporal resolution.

Cross-Linking Mass Spectrometry (XL-MS): This powerful technique can provide a "snapshot" of all protein-protein interactions involving CheF as they occur within the cell. nih.gov By treating intact cells with cross-linking agents, which covalently link nearby proteins, and then analyzing the linked products by mass spectrometry, a detailed map of the CheF interactome in its native environment can be generated. researchgate.net

Table 2: Advanced Tools for Future this compound Research
Analytical ToolApplication to CheF ResearchAnticipated Insight
Fluorescent Protein Tagging (e.g., GFP)Create a CheF-GFP fusion protein for live-cell microscopy.Determine the precise subcellular localization and dynamics of CheF.
Förster Resonance Energy Transfer (FRET)Co-express CheF and a potential partner protein tagged with a FRET pair.Confirm and quantify protein-protein interactions in real-time within a single cell.
Cross-Linking Mass Spectrometry (XL-MS)Apply in vivo cross-linking to capture CheF and its binding partners.Generate a comprehensive, unbiased map of the CheF interactome in its native state.
Cryo-Electron Tomography (Cryo-ET)Image flagellar motors in intact cells lacking or overexpressing CheF.Visualize the structural role of CheF within the fully assembled motor complex at high resolution.

Interdisciplinary Approaches to Understand this compound in Complex Biological Systems

A complete understanding of CheF requires integrating knowledge from multiple scientific disciplines. The function of a single protein can only be truly understood in the context of the larger network in which it operates.

Structural Biology: Determining the high-resolution three-dimensional structure of CheF is a critical goal. wikipedia.orgnih.govpressbooks.pub Techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) could provide atomic-level details of the protein. Furthermore, combining these methods with cryo-electron tomography (cryo-ET) could allow researchers to solve the structure of CheF within the context of the entire, fully assembled flagellar motor, revealing its precise placement and interactions with neighboring components. khanacademy.org

Computational Modeling: In conjunction with structural data, computational methods like molecular dynamics simulations can be used to model the physical movements and interactions of CheF at an atomic scale. frontiersin.orgmdpi.commdpi.com These simulations can predict how the binding of other proteins or potential post-translational modifications might alter CheF's conformation and function, providing a dynamic view that complements static structural models.

By combining these interdisciplinary approaches, researchers can build a comprehensive, multi-scale model of CheF function, from its atomic structure to its role in complex cellular behaviors.

Q & A

Q. How can researchers design experiments to determine the structural conformation of CheF protein?

Structural analysis typically involves X-ray crystallography or cryo-electron microscopy. For crystallography:

  • Sample Preparation : Optimize buffer conditions (pH, ionic strength) and use detergents to stabilize CheF .
  • Data Collection : Collect diffraction data at synchrotron facilities; refine using software like PHENIX or CCP4 .
  • Validation : Cross-validate with NMR or mass spectrometry (e.g., Mascot Sequence Query for peptide mapping) .

Q. What experimental methods are recommended to verify this compound-protein interactions?

  • Co-Immunoprecipitation (Co-IP) : Use antibodies specific to CheF and its putative binding partners. Include negative controls (e.g., knockout cells) to rule out nonspecific binding .
  • Yeast Two-Hybrid Screening : Screen a cDNA library for interactors; confirm hits with pulldown assays .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) using purified proteins .

Q. How should researchers approach functional characterization of CheF in enzymatic assays?

  • Substrate Specificity : Test a panel of potential substrates under varying pH/temperature conditions.
  • Kinetic Parameters : Use Michaelis-Menten plots to calculate VmaxV_{max} and KmK_m. Include ATPase/GTPase activity controls .
  • Inhibitor Screening : Employ high-throughput assays (e.g., fluorescence polarization) and validate with dose-response curves .

Advanced Research Questions

Q. How can contradictory data on CheF’s role in signaling pathways be resolved?

  • Contextual Analysis : Compare experimental conditions (e.g., cell type, growth phase). For example, CheF may exhibit differential activity in hypoxia vs. normoxia .
  • Orthogonal Validation : Use CRISPR/Cas9 knockout models and rescue experiments to confirm phenotype specificity .
  • Meta-Analysis : Aggregate data from public repositories (e.g., ProteomicsDB, UniProt) to identify consensus patterns .

Q. What strategies are effective for integrating CheF-related multi-omics data (proteomics, transcriptomics)?

  • Pathway Enrichment Tools : Use STRING or KEGG to map CheF interactions to pathways like chemotaxis or biofilm formation .
  • Machine Learning : Train models on existing datasets (e.g., AlphaFold for structure prediction) to predict uncharacterized functions .
  • FAIR Compliance : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Chemotion or RADAR4Chem .

Q. How can researchers address reproducibility challenges in CheF crystallization trials?

  • Microseed Matrix Screening (MMS) : Improve crystal quality by seeding with microcrystals from initial trials .
  • Dynamic Light Scattering (DLS) : Monitor protein monodispersity before crystallization .
  • Collaborative Validation : Share protocols via platforms like protocols.io to standardize methods .

Q. What computational tools are recommended for predicting CheF’s post-translational modifications (PTMs)?

  • PhosphoSitePlus : Predict phosphorylation sites using kinase-specific motifs .
  • DeepPTM : A deep learning tool for acetylation and ubiquitination site prediction .
  • Experimental Cross-Check : Validate predictions with LC-MS/MS and anti-PTM antibodies .

Data Analysis & Reporting

Q. How should researchers analyze conflicting kinetic data from CheF enzymatic assays?

  • Statistical Rigor : Apply ANOVA or Bayesian inference to assess variability between replicates .
  • Artifact Detection : Check for buffer interference (e.g., EDTA chelation affecting metal-dependent activity) .
  • Transparent Reporting : Use standardized formats like MIAPE (Minimum Information About a Proteomics Experiment) .

Q. What frameworks support robust hypothesis generation for CheF’s unknown functions?

  • Systems Biology Modeling : Build interaction networks using Cytoscape, integrating RNA-seq and proteomics data .
  • Literature Mining : Use tools like Query Chem to cross-reference CheF homologs in structural databases .
  • Knockout Phenotyping : Correlate CheF deletion phenotypes with gene ontology (GO) terms .

Q. How can researchers ensure ethical data sharing and citation practices in CheF studies?

  • FAIR Principles : Deposit raw data in EMBL-EBI or Zenodo with persistent identifiers (DOIs) .
  • Attribution : Cite primary datasets using RRIDs (Research Resource Identifiers) .
  • Copyright Compliance : Use Creative Commons licenses for public datasets .

Key Resources

  • Databases : UniProt (structural data), ProteomicsDB (interactomes), Chemotion (FAIR-compliant storage) .
  • Tools : PHENIX (crystallography), STRING (pathway mapping), DeepPTM (PTM prediction) .
  • Guidelines : MIAPE, FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.